

# An In-depth Technical Guide to Clemastine N-Oxide: Structure, Synthesis, and Characterization

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## Compound of Interest

Compound Name: Clemastine N-Oxide

CAS No.: 108825-05-4

Cat. No.: B600795

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## Abstract

This technical guide provides a comprehensive overview of **Clemastine N-Oxide**, a primary metabolite of the first-generation antihistamine, Clemastine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular architecture, physicochemical properties, synthesis, and analytical characterization of this significant compound. By synthesizing technical data with practical insights, this guide aims to be an essential resource for the study of Clemastine metabolism and the development of related analytical methodologies.

## Introduction: The Significance of Clemastine and its N-Oxide Metabolite

Clemastine is a well-established first-generation H1 histamine antagonist recognized for its antihistaminic and anticholinergic properties.<sup>[1]</sup> Its therapeutic action is achieved by competitively binding to H1-receptors, thereby blocking the effects of endogenous histamine.<sup>[1]</sup> Understanding the metabolic fate of Clemastine is crucial for a complete pharmacological profile. The liver metabolizes Clemastine extensively, primarily through pathways such as mono-/didemethylation and glucuronide conjugation.<sup>[1]</sup>

One of the key metabolic transformations is the oxidation of the tertiary amine in the pyrrolidine ring, leading to the formation of **Clemastine N-Oxide**.<sup>[2][3][4]</sup> As a metabolite, **Clemastine N-Oxide**'s structure, polarity, and pharmacological activity can differ significantly from the parent drug, impacting its pharmacokinetic and pharmacodynamic profile. This guide will provide a detailed examination of this N-oxide derivative.

## Molecular Structure and Physicochemical Properties

The fundamental identity of **Clemastine N-Oxide** is defined by its molecular structure and formula.

### Molecular Formula and Structure

The chemical formula for **Clemastine N-Oxide** is C<sub>21</sub>H<sub>26</sub>ClNO<sub>2</sub>.<sup>[5][6][7]</sup> The introduction of an oxygen atom to the nitrogen of the pyrrolidine ring increases the molecular weight relative to the parent compound, Clemastine (C<sub>21</sub>H<sub>26</sub>ClNO).<sup>[8][9]</sup>

- IUPAC Name: (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium<sup>[5][6]</sup>
- CAS Number: 108825-05-4<sup>[5][10]</sup>
- Canonical SMILES: C(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCC[N+](C)(C)[O-]<sup>[5]</sup>
- InChI Key: PRZFE<sub>DP</sub>QDFPLM-OJOWTSHBSA-N<sup>[6]</sup>

The N-oxide functional group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly increasing the molecule's polarity.

### Physicochemical Data

The following table summarizes key computed physicochemical properties of **Clemastine N-Oxide**. Experimental data for properties such as melting point and aqueous solubility are not readily available in the public domain but can be determined empirically.

Property	Value	Source
Molecular Weight	359.9 g/mol	[5][6]
Monoisotopic Mass	359.1652068 Da	[5]
XLogP3	4.5	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	6	[5]
Topological Polar Surface Area	27.3 Å <sup>2</sup>	[5]

## Synthesis and Production of Clemastine N-Oxide

**Clemastine N-Oxide** can be produced through both chemical synthesis and biological transformation. For research and development purposes, having a reliable synthetic route is paramount for obtaining sufficient quantities for analytical standard development and further studies.

### Chemical Synthesis: N-Oxidation of Clemastine

The synthesis of **Clemastine N-Oxide** from its parent compound, Clemastine, involves the direct oxidation of the tertiary amine within the pyrrolidine ring. Several general methods for the N-oxidation of tertiary amines can be adapted for this purpose, with the use of hydrogen peroxide being a common and environmentally conscious choice.

#### Protocol: Synthesis of **Clemastine N-Oxide**

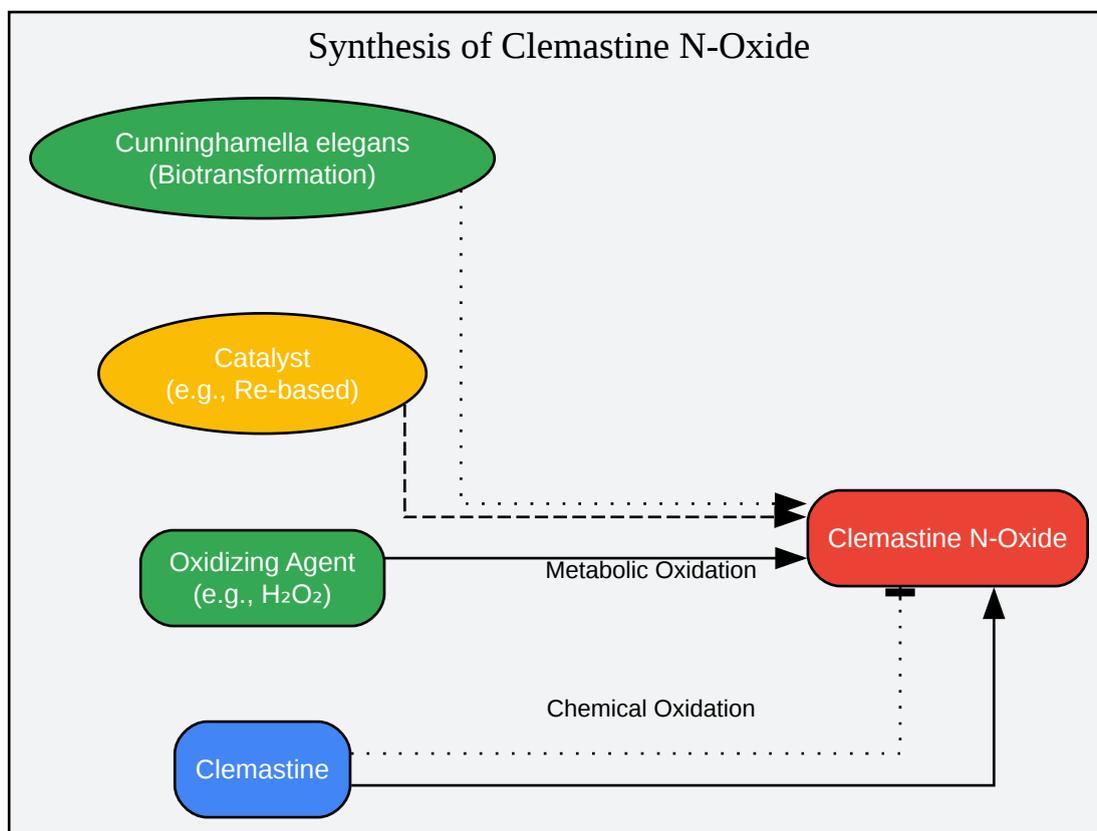
- **Dissolution:** Dissolve Clemastine (1 equivalent) in a suitable polar solvent such as methanol or a mixture of acetonitrile and water.
- **Catalyst Addition (Optional but Recommended):** While the reaction can proceed with a peroxide alone, the use of a catalyst enhances reaction rate and yield. A suitable catalyst, such as methyltrioxorhenium or a tungstate-based catalyst, can be added at this stage.

- Oxidant Addition: Slowly add an excess of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, ~1.5-2 equivalents) to the reaction mixture. The addition should be controlled to manage any potential exotherm.
- Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Work-up:
  - Quench any remaining peroxide by adding a small amount of a reducing agent, such as sodium sulfite or manganese dioxide.
  - Remove the solvent under reduced pressure.
  - The crude product can be purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices: The choice of a polar solvent is dictated by the polarity of both the starting material and the N-oxide product. The use of a catalyst lowers the activation energy of the reaction, allowing for milder conditions and improved efficiency. Careful monitoring is crucial to prevent over-oxidation or degradation of the product.

## Biotransformation

The filamentous fungus *Cunninghamella elegans* has been successfully used to produce metabolites of various drugs, including Clemastine. This microbial system can mimic mammalian metabolism and has been shown to generate N-oxidized metabolites of Clemastine.<sup>[2][11]</sup> This method is particularly useful for producing metabolites for structural elucidation and for studying metabolic pathways in a controlled environment.



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Caption: Synthetic and biosynthetic routes to **Clemastine N-Oxide**.

## Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of **Clemastine N-Oxide**. Standard analytical techniques for a molecule of this nature would include mass spectrometry, nuclear magnetic resonance, and chromatography.

### Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis.

- Expected Molecular Ion: In positive ion mode electrospray ionization (ESI-MS), **Clemastine N-Oxide** is expected to show a prominent protonated molecule at  $[M+H]^+$  with an  $m/z$  corresponding to its molecular weight (359.9).

- Fragmentation: Tandem mass spectrometry (MS/MS) can provide structural information. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom (-16 Da).<sup>[2]</sup> <sup>[11]</sup> This deoxygenation can be observed, particularly with atmospheric pressure chemical ionization (APCI).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms in the molecule. While specific spectral data for **Clemastine N-Oxide** is not publicly available, expected shifts can be predicted based on the structure.

- <sup>1</sup>H NMR: The introduction of the N-oxide functionality will cause a downfield shift (to a higher ppm value) of the protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring compared to the parent Clemastine molecule. The N-methyl protons would also be expected to shift downfield.
- <sup>13</sup>C NMR: Similarly, the carbon atoms directly bonded to the N-oxide group will experience a downfield shift in the <sup>13</sup>C NMR spectrum.

## Chromatographic Methods

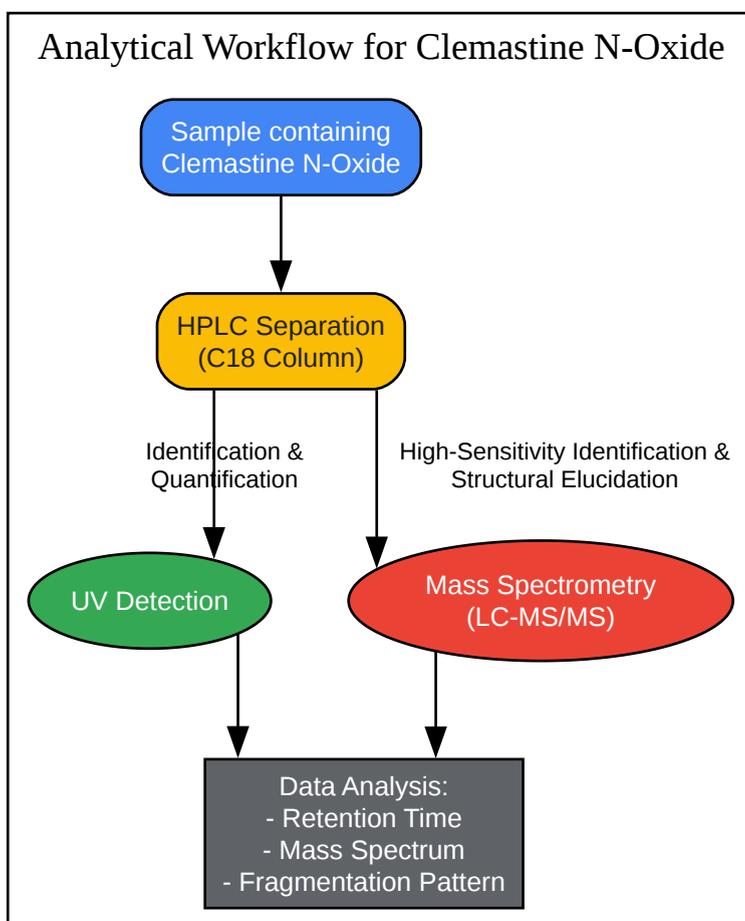
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of Clemastine and its metabolites from various matrices.

Protocol: HPLC Analysis of **Clemastine N-Oxide**

- Column: A C18 reversed-phase column is suitable for separating the relatively nonpolar Clemastine from the more polar **Clemastine N-Oxide**.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient will start with a higher aqueous composition and ramp up the organic content to elute the compounds.
- Detection: UV detection at a wavelength where both Clemastine and its N-oxide show absorbance (e.g., around 220-230 nm) is a standard approach. For higher sensitivity and

specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[12]

- Retention Time: Due to its increased polarity, **Clemastine N-Oxide** is expected to have a shorter retention time than Clemastine under reversed-phase HPLC conditions.



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Caption: A typical analytical workflow for the characterization of **Clemastine N-Oxide**.

## Biological Activity and Significance

**Clemastine N-Oxide** is a known metabolite of Clemastine in humans.[7] The process of N-oxidation generally increases the polarity of a drug molecule, facilitating its renal excretion. This metabolic step is often associated with a reduction or loss of pharmacological activity compared to the parent compound.

While the primary antihistaminic activity of Clemastine is well-documented, the specific biological activity of **Clemastine N-Oxide** has not been extensively studied. It is plausible that the N-oxide metabolite has significantly reduced affinity for the H1 receptor due to the alteration of the key tertiary amine group, which is often crucial for receptor binding. However, further research is required to definitively determine its pharmacological profile. Recent research has also explored the potential of Clemastine in promoting remyelination in neurological disorders, but it is unknown if the N-oxide metabolite shares these properties.[\[4\]](#)[\[7\]](#)[\[13\]](#)[\[14\]](#)

## Conclusion

**Clemastine N-Oxide** is a key metabolite in the biotransformation of Clemastine. Its increased polarity, a direct result of the N-oxidation of the pyrrolidine ring, is a critical factor in the clearance of the parent drug. A thorough understanding of its molecular structure, properties, and methods for its synthesis and analysis is essential for researchers in pharmacology, drug metabolism, and analytical chemistry. This guide provides a foundational framework for professionals working with Clemastine and its metabolites, enabling more accurate and comprehensive studies in drug development and clinical monitoring.

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